4'-Fluoro-4-dimethylaminostilbene is a member of the stilbene family, characterized by its unique molecular structure that incorporates a fluorine atom and a dimethylamino group. This compound is significant in various scientific fields due to its fluorescence properties and potential applications in photonics and biological imaging.
The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. It is also known under different names, including 4-dimethylamino-4'-fluorostilbene, and has a CAS number of 959-73-9.
4'-Fluoro-4-dimethylaminostilbene is classified as an organic compound, specifically a stilbene derivative. It falls under the category of polyenes due to the presence of conjugated double bonds in its structure.
The synthesis of 4'-fluoro-4-dimethylaminostilbene typically involves:
The molecular formula for 4'-fluoro-4-dimethylaminostilbene is with a molecular weight of approximately 238.33 g/mol. The structure features:
CN(C)c1ccc(\C=C\c2ccc(cc2)[F])cc1
NVLSIZITFJRWPY-ONEGZZNKSA-N
4'-Fluoro-4-dimethylaminostilbene is involved in several chemical reactions:
The mechanism of action for 4'-fluoro-4-dimethylaminostilbene involves its interaction with biological targets, particularly in imaging applications:
Studies have shown that the dipole moment changes from the ground state to excited states, influencing its emissive properties significantly .
4'-Fluoro-4-dimethylaminostilbene has several scientific uses:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0